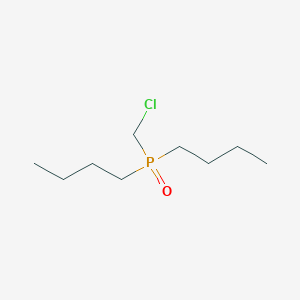

Dibutylchloromethylphosphine oxide

Description

Dibutylchloromethylphosphine oxide (chemical formula: C₉H₂₀ClOP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two butyl groups, a chloromethyl group, and an oxygen atom. This structure confers unique chemical properties, including high polarity and reactivity, making it valuable in applications such as flame retardancy, catalysis, and chemical synthesis. The chloromethyl substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the butyl groups contribute to lipophilicity, influencing solubility and stability in organic matrices.

Propriétés

IUPAC Name |

1-[butyl(chloromethyl)phosphoryl]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20ClOP/c1-3-5-7-12(11,9-10)8-6-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMSCHSNULTMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(CCCC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Dibutylchloromethylphosphine oxide and related organophosphorus compounds:

Reactivity and Stability

- Electrophilicity: Dibutylchloromethylphosphine oxide’s chloromethyl group enhances electrophilicity at the phosphorus center compared to non-halogenated analogs like dimethyl methylphosphonate. This property aligns it more closely with dichlorinated species such as ethylphosphonic dichloride, though the latter’s higher Cl content increases sensitivity to hydrolysis .

- Thermal Stability : Butyl groups improve thermal stability relative to methyl-substituted compounds (e.g., dimethyl phosphite), which degrade at lower temperatures due to weaker P–O bonds .

Solubility and Lipophilicity

- The butyl chains in Dibutylchloromethylphosphine oxide render it more lipophilic than dimethyl or diethyl analogs, favoring solubility in nonpolar solvents. This contrasts with dimethylamine hydrochloride (CAS 506-59-2), a hydrophilic compound used in aqueous systems .

Research Findings and Data Gaps

- Synthetic Pathways: While details the synthesis of Diethyl methylformylphosphonate dimethylhydrazone, analogous methods (e.g., Arbuzov reactions) could theoretically produce Dibutylchloromethylphosphine oxide via chloromethylation of dibutylphosphine oxide.

- Toxicity and Regulation: Unlike dimethyl sulfoxide (CAS 67-68-5), which has well-characterized safety profiles, Dibutylchloromethylphosphine oxide’s toxicity remains unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.